1,2-Dihydronoracronycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-3,3,12-trimethyl-1,2-dihydropyrano[2,3-c]acridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-7,10,21H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQFRVYIGHDUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168808 | |
| Record name | 1,2-Dihydronoracronycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17014-70-9 | |
| Record name | 1,2-Dihydronoracronycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydronoracronycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Context
Plant Sources and Isolation of Acridone (B373769) Alkaloids
Acridone alkaloids are predominantly found within the plant kingdom, particularly in species belonging to the Rutaceae family. Genera such as Glycosmis, Acronychia, and Atalantia are well-documented sources of these compounds. nih.govphcogrev.commdpi.com The isolation of these alkaloids typically involves the extraction of plant material, such as the stem bark or roots, with organic solvents. researchgate.netnih.gov
A common approach to extraction begins with defatting the dried and powdered plant material with a nonpolar solvent like hexane. Following this, the plant material is subjected to extraction with a more polar solvent, such as methanol, to liberate the alkaloids. The resulting crude extract is then concentrated under reduced pressure. researchgate.net
Subsequent purification of the concentrated extract is a critical step and often employs various chromatographic techniques. Column chromatography using silica (B1680970) gel is a frequently utilized method for the initial separation of the complex mixture of compounds present in the extract. nih.gov Further purification of the fractions obtained from column chromatography can be achieved through methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), leading to the isolation of pure alkaloids. nih.govnih.gov
While 1,2-Dihydronoracronycine itself is not frequently reported as a directly isolated natural product, its close structural relatives, such as noracronycine (B83189) and des-N-methylnoracronycine, have been isolated in significant quantities from plants like Glycosmis pentaphylla. researchgate.net For instance, a study on the stem and root bark of G. pentaphylla yielded 1.1 grams of noracronycine and 1.3 grams of des-N-methylnoracronycine. researchgate.net The isolation of these precursors highlights the biosynthetic potential for the formation of this compound within these plant species.
| Plant Source | Isolated Acridone Alkaloids | Reference |
| Glycosmis pentaphylla | Noracronycine, Des-N-methylnoracronycine, 5-Hydroxynoracronycin, Acridocristine | researchgate.net |
| Acronychia baueri | Noracronycine, Des-N-methylacronycine, 1,2,3-Trimethoxy-10-methyl-acridone | nih.gov |
| Glycosmis chlorosperma | Chlorospermine A, Chlorospermine B, Atalaphyllidine, Acrifoline | nih.gov |
| Glycosmis macrantha | Macranthanine, 7-Hydroxynoracronycine, Atalaphyllidine | mdpi.com |
| Glycosmis lanceolata | Glycomontamine A, Glycomontamine B, Glycomontamine C | nih.gov |
Occurrence of the this compound Moiety in Dimeric and Oligomeric Natural Products
The structural unit of this compound is a key building block in the architecture of several more complex, naturally occurring dimeric and oligomeric acridone alkaloids. These larger molecules are formed through the chemical linkage of two or more monomeric acridone units.
A notable example is the dimeric alkaloid Glycobismine A . This compound, isolated from Glycosmis, features a this compound moiety linked at its C(1) position to a prenylated acridone unit. The structural elucidation of such dimers often requires sophisticated spectroscopic techniques, including two-dimensional nuclear magnetic resonance (2D-NMR) experiments, to determine the precise connectivity between the monomeric units.
Furthermore, investigations into the constituents of certain Glycosmis species have revealed the existence of even larger oligomeric structures, including trimers, tetramers, and pentamers. In these complex molecules, dihydronoracronycine or its isomer, dihydronorisoacronycine, often serves as a fundamental repeating unit. The linkage in these oligomers typically occurs between the benzylic pyran position (C-1) of one unit and the C-5 position of the subsequent acridone monomer.
The formation of these dimeric and oligomeric alkaloids can sometimes be induced through thermal rearrangement of monomeric precursors. For instance, heating noracronycine has been shown to produce dimeric and trimeric products, suggesting that such polymerization reactions may also occur naturally within the plant.
| Dimeric/Oligomeric Alkaloid Type | Structural Feature | Reference |
| Dimeric Acridone Alkaloids | Often contain a this compound moiety linked to another acridone unit. | |
| Oligomeric Acridone Alkaloids | Composed of repeating dihydronoracronycine or dihydronorisoacronycine units. |
Synthetic Methodologies for 1,2 Dihydronoracronycine and Its Analogues
De Novo Synthetic Routes to 1,2-Dihydronoracronycine
De novo synthesis offers a versatile approach to constructing the fundamental pyranoacridone skeleton of this compound, allowing for the introduction of various substituents and functionalities.
A key step in the de novo synthesis of the acridone (B373769) core, the precursor to this compound, involves the condensation of an anthranilic acid derivative with a substituted phenol (B47542). A modular and flexible three-step synthetic strategy has been developed for the synthesis of acridone natural products. This method efficiently creates the tetracyclic core of acridone derivatives in high yield from commercially available anthranilic acid and phenol derivatives through a condensation reaction, followed by regioselective annulation.
The general procedure involves the reaction of an anthranilic acid with a phloroglucinol (B13840) derivative in a high-boiling solvent such as 1-hexanol, often catalyzed by an acid like p-toluenesulfonic acid (TsOH). The resulting tricyclic acridone derivative can then undergo further reactions to form the pyran ring, completing the tetracyclic structure of noracronycine (B83189), a close analogue and precursor to this compound.
Table 1: Examples of Condensation Reactions for Acridone Core Synthesis
| Anthranilic Acid Derivative | Phenol Derivative | Catalyst | Product | Yield |
| 2-Aminobenzoic acid | Phloroglucinol | p-Toluenesulfonic acid | 1,3-Dihydroxyacridone | High |
| 2-Amino-3-methoxybenzoic acid | Phloroglucinol | p-Toluenesulfonic acid | 1,3-Dihydroxy-4-methoxyacridone | High |
The introduction of a methyl group at the nitrogen atom of the acridone ring is a crucial step in the synthesis of many bioactive acridone alkaloids. In the context of this compound synthesis, this can be achieved either by utilizing an N-methylated precursor or by methylating the acridone nucleus at a later stage.
One common strategy involves the use of N-methylanthranilic acid in the initial condensation step. The biosynthesis of acridone alkaloids in plants like Ruta graveolens utilizes anthranilate N-methyltransferase (ANMT) to convert anthranilate to N-methylanthranilate, which then serves as a building block. This biosynthetic principle can be applied in chemical synthesis.
Alternatively, the acridone core can be N-methylated after its formation. This is typically achieved using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base. The nitrogen atom of the acridone nucleus can sometimes be resistant to N-alkylation, and phase-transfer catalysts may be employed to facilitate the reaction. A two-step iron(0)-mediated N-demethylation of tertiary N-methyl alkaloids has also been described, which could potentially be reversed for N-methylation.
Table 2: Common N-Methylation Reagents and Conditions
| Reagent | Base | Solvent | Conditions |
| Methyl iodide | Silver(I) oxide | Dimethylformamide (DMF) | Room temperature to heating |
| Dimethyl sulfate | Potassium carbonate | Acetone | Reflux |
| N-methylanthranilic acid | - | High-boiling solvent | Condensation reaction |
Modifications of Precursor Acridones for this compound Derivatization
The derivatization of readily available acridone precursors, such as acronycine, provides a more direct route to this compound and its analogues. These modifications primarily focus on the pyran ring of the acronycine scaffold.
The introduction of hydroxyl groups across the 1,2-double bond of the pyran ring is a key transformation to access 1,2-dihydroxy-1,2-dihydroacronycine derivatives. While racemic dihydroxylation can be achieved using reagents like osmium tetroxide, asymmetric dihydroxylation is crucial for obtaining enantiomerically pure compounds.
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgnih.govrroij.com This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand (such as those found in AD-mix-α and AD-mix-β) and a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide. wikipedia.orgrroij.com Although not specifically detailed for acronycine in the provided context, this methodology represents a highly viable strategy for the asymmetric synthesis of chiral 1,2-dihydroxy-1,2-dihydroacronycine analogues. The choice of the chiral ligand (DHQ)₂-PHAL (in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β) dictates the stereochemical outcome of the dihydroxylation. wikipedia.org
The synthesis of cis-1,2-dihydroxy-1,2-dihydroacronycine has been achieved through the osmic oxidation of acronycine. acs.org Catalytic osmium oxidation using N-methylmorpholine N-oxide as the re-oxidant is a more convenient method for larger-scale preparations. acs.org
The reduction of intermediates is a critical step in forming the 1,2-dihydro functionality. For instance, the permanganate (B83412) oxidation of acronycine can lead to a keto alcohol intermediate, 1-oxo-2-hydroxy-1,2-dihydroacronycine. acs.org This intermediate can then be reduced to trans-1,2-dihydroxy-1,2-dihydroacronycine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). acs.orgnih.gov
Further modifications can follow these reduction steps. For example, the reduction of 2-nitroacronycine can yield 2-nitro-1,2-dihydroacronycine or 2-amino-1,2-dihydroacronycine depending on the reaction conditions. nih.gov The resulting amino group can then be further derivatized. nih.gov
The hydroxyl groups of 1,2-dihydroxy-1,2-dihydroacronycine derivatives are amenable to further functionalization through esterification and etherification reactions. These modifications can significantly impact the biological activity of the parent compound.
The acylation of trans-1,2-dihydroxy-1,2-dihydroacronycine has been reported to yield various esters. acs.orgnih.gov For example, treatment with excess acetic anhydride (B1165640) in pyridine (B92270) affords the corresponding diacetate. acs.org When one equivalent of an acylating reagent is used, monoesters at the less-hindered 2-position can be obtained. acs.org The synthesis of several 1,2-dihydroxy-1,2-dihydroacronycine esters and diesters has been accomplished via osmic oxidation of acronycine followed by acylation. acs.orgnih.gov These ester derivatives have shown enhanced potency compared to acronycine itself. nih.govnih.gov
Table 3: Examples of Esterification of 1,2-Dihydroxy-1,2-dihydroacronycine
| Dihydroxy Precursor | Acylating Agent | Product |
| trans-1,2-dihydroxy-1,2-dihydroacronycine | Acetic anhydride (excess) | trans-1,2-diacetoxy-1,2-dihydroacronycine |
| trans-1,2-dihydroxy-1,2-dihydroacronycine | Acetic anhydride (1 equiv.) | trans-1-hydroxy-2-acetoxy-1,2-dihydroacronycine |
| cis-1,2-dihydroxy-1,2-dihydroacronycine | Various acyl chlorides/anhydrides | Various cis-1,2-diacyloxy-1,2-dihydroacronycine derivatives |
Synthesis of Related Acronycine and Noracronycine Analogues
The development of synthetic routes to acronycine and noracronycine analogues has paved the way for the preparation of a wide array of derivatives, including the 1,2-dihydro variants. These methodologies are often adaptable and provide a foundation for creating structural diversity for further investigation.
Mitsunobu Reaction Applications in Analog Synthesis
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry. missouri.edu This reaction typically involves an alcohol, a nucleophile (often a carboxylic acid or a phenol), a phosphine (B1218219) (such as triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). missouri.eduorganic-chemistry.org
While direct applications of the Mitsunobu reaction for the synthesis of this compound itself are not extensively detailed in readily available literature, its utility in constructing key structural motifs found in related natural products and analogues is well-established. nih.gov For instance, the intramolecular Mitsunobu reaction is a common strategy for the formation of cyclic ethers. In the context of pyranoacridone synthesis, this could involve the cyclization of a precursor bearing a phenolic hydroxyl group and a suitably positioned secondary alcohol on a side chain. This approach offers a mild and efficient method for forging the pyran ring.
Furthermore, the Mitsunobu reaction can be employed for the introduction of various substituents at the C1 and C2 positions of a pre-formed dihydropyran ring system. Starting from a diol precursor, selective protection followed by a Mitsunobu reaction on the remaining free alcohol would allow for the introduction of a wide range of functionalities with specific stereochemistry. The reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of configuration at the reacting stereocenter. missouri.edu
Table 1: Key Reagents in the Mitsunobu Reaction
| Reagent Role | Common Examples |
| Substrate | Primary or Secondary Alcohol |
| Nucleophile | Carboxylic Acid, Phenol, Imide, etc. |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |
Convergent Synthesis Approaches to Fused Heterocyclic Systems
For the synthesis of acronycine and noracronycine analogues, a convergent approach could involve the separate synthesis of the acridone core and the dimethylpyran moiety. The acridone portion, containing the tricyclic aromatic system, can be prepared through established methods such as the Ullmann condensation or palladium-catalyzed amination reactions. The pyran fragment, often a chromene derivative, can be synthesized from phenolic precursors.
The key step in a convergent synthesis is the coupling of these two fragments. This could be achieved through various carbon-carbon or carbon-heteroatom bond-forming reactions. For example, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, could be employed to link the two fragments. Alternatively, a nucleophilic aromatic substitution reaction could be utilized. The successful implementation of a convergent strategy allows for greater flexibility in the synthesis of analogues, as different acridone and pyran fragments can be combined to generate a library of compounds.
Stereoselective Synthetic Pathways
The stereochemistry at the C1 and C2 positions of the this compound core is a crucial aspect of its molecular architecture. Consequently, the development of stereoselective synthetic pathways to control the relative and absolute configuration of these stereocenters is of paramount importance.
One common approach to introduce stereocenters is through the dihydroxylation of the double bond in the pyran ring of a precursor like acronycine or noracronycine. The use of osmium tetroxide (OsO₄) in the presence of a chiral ligand, as in the Sharpless asymmetric dihydroxylation, can lead to the formation of cis-diols with high enantioselectivity. Subsequent chemical manipulation of these diols can provide access to a variety of 1,2-disubstituted analogues with defined stereochemistry.
Alternatively, starting from a chiral precursor can also establish the desired stereochemistry. For example, an asymmetric epoxidation of an allylic alcohol precursor, followed by intramolecular cyclization, can yield a pyran ring with defined stereocenters. The synthesis of 2-amino-1,2-dihydroacronycine has been reported, which highlights the ability to introduce nitrogen-containing functional groups at the C2 position. nih.gov The synthesis of such amino alcohol derivatives often involves stereoselective methods to control the relative configuration of the hydroxyl and amino groups. organic-chemistry.org
The choice of the synthetic pathway will ultimately depend on the desired stereoisomer (cis or trans) and the specific functional groups to be introduced. The development of robust and predictable stereoselective methods is crucial for the synthesis of enantiomerically pure this compound analogues for biological evaluation.
Chemical Transformations and Mechanistic Investigations
Isomerization and Rearrangement Processes
The structural framework of 1,2-dihydronoracronycine is susceptible to rearrangement, leading to the formation of more stable isomeric structures. These processes have been investigated to elucidate their mechanisms and the specific molecular features that govern them.
The mechanism of the rearrangement from this compound to dihydroisonoracronycine was initially thought to be an intramolecular process. However, subsequent studies, particularly those employing deuterium (B1214612) labeling, have demonstrated that the reaction is, in fact, intermolecular. nih.gov
Deuterium-labeling experiments were crucial in clarifying the reaction pathway. When the rearrangement was conducted in the presence of deuterated acids, deuterium atoms were incorporated into the product, dihydroisonoracronycine, at specific positions. nih.gov This observation is inconsistent with a purely intramolecular shift and instead supports a mechanism involving intermolecular proton (or deuteron) transfer. nih.govchem-station.comyoutube.com
Table 1: Key Findings from Deuterium Labeling Studies in the Rearrangement of this compound
| Study Aspect | Observation | Mechanistic Implication |
|---|---|---|
| Reaction Medium | Deuterated Acid (e.g., D₂SO₄) | Provides a source of deuterium ions (D⁺) to participate in the reaction. |
| Product Analysis | Incorporation of deuterium was observed at C3, C12, and the geminal methyl positions of dihydroisonoracronycine. nih.gov | The uptake of deuterium from the solvent confirms that protonation and deprotonation steps are part of an intermolecular process. |
The structural features of the starting material play a critical role in whether the rearrangement occurs. Specifically, the geminal methyl groups on the chromene ring of this compound are essential for the reaction to proceed. nih.gov This was demonstrated by attempting the same reaction with a bisnor derivative (lacking these methyl groups). The absence of the geminal methyl groups prevented the rearrangement, indicating their importance in the reaction mechanism. nih.gov These groups likely contribute to the stability of a carbocation intermediate that is formed during the intermolecular process.
Oligomerization and Polymerization Reactions
In addition to isomerization, this compound can participate in coupling reactions, particularly under acidic conditions, leading to the formation of larger, more complex molecules such as dimers and other oligomers.
The acid-mediated reaction between noracronycine (B83189) and this compound results in the formation of a dimeric product. nih.gov Mechanistic studies using deuterium-labeled acids, such as a mixture of 10N DCl and MeOD, have been employed to understand this coupling process. These studies confirmed that initial protonation at the C2 position of noracronycine is a key step in the mechanism. nih.gov The subsequent reaction with this compound leads to the formation of a new carbon-carbon bond, linking the two acridone (B373769) units. The product of this specific coupling in a deuterated medium was identified as dihydro AB-2-d8. nih.gov
The tendency of acridone alkaloids to form larger structures is not limited to simple dimerization. Under appropriate conditions, dimeric, trimeric, and even higher oligomeric forms can be produced. nih.gov These complex structures arise from the reactive nature of the acridone nucleus, which can undergo further coupling reactions. While the formation of dimers like glycobismines from related acridone precursors is well-documented, the extension to trimers and higher oligomers represents a further cascade of these acid-mediated coupling events. nih.gov The isolation of such complex natural products suggests that these oligomerization pathways also occur in nature.
Oxidation and Reduction Chemistry
The oxidation of the 1,2-double bond of the pyran ring in acronycine and its analogs is a key transformation that leads to the formation of 1,2-dihydro-1,2-diol derivatives. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can be used for this purpose.
The reaction of acronycine with potassium permanganate under controlled conditions can lead to the formation of a keto alcohol intermediate. nih.gov This intermediate can then be further reduced to yield the corresponding trans-1,2-dihydroxy-1,2-dihydroacronycine. nih.gov It is important to note that the direct oxidation of alkenes with cold, dilute potassium permanganate typically yields cis-diols via a syn-addition mechanism. libretexts.orgyoutube.com However, in the case of acronycine, the reaction proceeds through a different pathway involving a keto alcohol intermediate, ultimately leading to the trans-diol after a subsequent reduction step. Overoxidation can be a challenge with strong oxidants like permanganate, potentially leading to cleavage of the C1-C2 bond if the reaction conditions are not carefully controlled. libretexts.org
| Starting Material | Oxidizing Agent | Intermediate | Final Product (after reduction) | Stereochemistry |
| Acronycine | KMnO₄ | Keto alcohol | 1,2-Dihydroxy-1,2-dihydroacronycine | trans |
This interactive data table summarizes the selective oxidation of acronycine.
Selective reduction reactions are crucial for the synthesis of this compound and its derivatives. The reduction of a specific functional group in the presence of others is a common challenge in organic synthesis.
One important selective reduction in this context is the reduction of the keto group in the keto alcohol intermediate formed during the permanganate oxidation of acronycine. This reduction can be achieved using sodium borohydride (B1222165) (NaBH₄) to yield trans-1,2-dihydroxy-1,2-dihydroacronycine. nih.gov Sodium borohydride is a selective reducing agent that typically reduces aldehydes and ketones without affecting other functional groups like esters or aromatic rings.
Another key selective reduction is the hydrogenation of the 1,2-double bond of the pyran ring in acronycine or noracronycine to afford the corresponding 1,2-dihydro derivative. This can be accomplished through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. researchgate.net This method is generally effective for the reduction of carbon-carbon double bonds without affecting the aromatic rings of the acridone core. organic-chemistry.org
| Substrate | Reducing Agent | Product | Bond Reduced |
| Keto alcohol intermediate | NaBH₄ | trans-1,2-Dihydroxy-1,2-dihydroacronycine | Ketone (C=O) |
| Acronycine/Noracronycine | H₂/Pd-C | 1,2-Dihydroacronycine/1,2-Dihydronoracronycine | Alkene (C=C) |
This interactive data table summarizes selective reduction reactions in the synthesis of this compound derivatives.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual atoms.
The ¹³C-NMR spectrum of 1,2-Dihydronoracronycine provides a definitive carbon count and information about the hybridization and electronic environment of each carbon atom. Though a specific data table for this compound is not publicly available in the searched literature, the expected chemical shifts can be inferred from general principles of ¹³C-NMR spectroscopy. Aromatic and alkene carbons typically resonate in the downfield region (100-160 ppm), while sp³ hybridized carbons appear more upfield. The carbonyl carbon of the acridone (B373769) core is expected at a significantly downfield shift (typically >160 ppm). The precise assignment of each carbon signal would be achieved through a combination of one-dimensional and two-dimensional NMR experiments.
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |
|---|---|---|
| C-1 | ~20-40 | CH₂ |
| C-2 | ~60-80 | CH |
| C-3 | ~110-130 | C |
| C-4 | ~115-140 | CH |
| C-4a | ~140-160 | C |
| C-5 | ~110-130 | CH |
| C-5a | ~120-140 | C |
| C-6 | ~110-130 | CH |
| C-7 | ~110-130 | CH |
| C-8 | ~110-130 | CH |
| C-8a | ~140-160 | C |
| C-9 | >160 | C=O |
| C-9a | ~140-160 | C |
| C-10a | ~100-120 | C |
| N-CH₃ | ~30-40 | CH₃ |
| C(CH₃)₂ | ~20-30 | 2 x CH₃ |
The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. The analysis of chemical shifts, integration, and coupling constants allows for the assignment of each proton signal to a specific position in the molecule. For this compound, distinct signals would be expected for the aromatic protons, the protons on the dihydropyran ring, and the N-methyl group.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-1 | ~1.8-2.5 | m | - | 2H |
| H-2 | ~3.5-4.5 | m | - | 1H |
| H-4 | ~7.0-8.0 | d | ~8-9 | 1H |
| H-5 | ~7.0-8.0 | d | ~8-9 | 1H |
| H-6 | ~7.0-7.8 | t | ~7-8 | 1H |
| H-7 | ~7.0-7.8 | t | ~7-8 | 1H |
| H-8 | ~7.0-8.0 | d | ~8-9 | 1H |
| N-CH₃ | ~3.5-4.0 | s | - | 3H |
| C(CH₃)₂ | ~1.2-1.5 | s | - | 6H |
Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms within a molecule. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of protons on the dihydropyran ring and to confirm the relationships between adjacent protons on the aromatic rings. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. sdsu.edu It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For instance, correlations from the N-methyl protons to adjacent carbons in the acridone core would be expected, as would correlations from the protons on the dihydropyran ring to the carbons of the aromatic system.
The chemical environment of a nucleus significantly influences its chemical shift. In acridone alkaloids, the N-methyl group is subject to what is known as a deshielding effect. This occurs because the lone pair of electrons on the nitrogen atom is involved in resonance with the aromatic system, reducing the electron density around the methyl protons. researchgate.net This reduction in electron density leads to less shielding from the external magnetic field, resulting in a downfield shift (higher ppm value) for the N-methyl proton signal compared to a typical aliphatic methyl group. researchgate.net This characteristic deshielding is a key spectroscopic feature for identifying the N-methylacridone core.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry is a crucial tool for determining the precise molecular formula of a compound. rsc.org By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org For this compound, HRMS would provide a highly accurate mass measurement, which could then be used to calculate the unique molecular formula, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms present in the molecule.
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | C₁₉H₁₉NO₂ + H⁺ | - | C₁₉H₂₀NO₂ |
X-ray Crystallography for Absolute and Relative Stereochemistry (where applicable to related structures)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute and relative stereochemistry. While a crystal structure for this compound itself was not found in the available literature, analysis of related acronycine derivatives can provide valuable insights. For molecules with stereocenters, such as those that can be introduced during the synthesis or modification of the acronycine scaffold, X-ray crystallography can unambiguously establish the spatial arrangement of atoms. This is particularly important for understanding the biological activity of chiral molecules, as different enantiomers can have vastly different effects. The solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, can also be elucidated, providing a complete picture of the molecule's structure in the crystalline state.
Structure Activity Relationship Sar in the Acronycine Series
Correlations between Structural Features and Biological Properties
The biological properties of acronycine derivatives are intricately linked to their structural features. Modifications to the acronycine scaffold, particularly at the pyran ring and the aromatic core, have been shown to significantly influence their cytotoxic profiles.
A critical structural element for the anticancer activity of acronycine is the 1,2-double bond within the pyran ring. The bioactivation of acronycine is hypothesized to proceed through the formation of a 1,2-epoxide. This has led to the development of 1,2-dihydroxy-1,2-dihydroacronycine diesters, which have demonstrated increased potency compared to the parent compound. Furthermore, the angularly fused dimethylpyran ring is considered an indispensable structural requirement for significant cytotoxic activity. Simplified analogues lacking this fused pyran ring exhibit only marginal antiproliferative activity.
While direct studies on the specific importance of the O-methyl group in 1,2-dihydronoracronycine are limited, research on related analogs provides valuable insights. For instance, the synthesis and cytotoxic evaluation of 11-nitro and 11-amino derivatives of acronycine and 6-demethoxyacronycine (which lacks the methoxy (B1213986) group) have been explored. The 11-amino derivatives of both acronycine and 6-demethoxyacronycine were found to be two- to three-fold more potent than their parent compounds in inhibiting the proliferation of L1210 cells. This suggests that the electronic properties of substituents on the aromatic ring play a crucial role in modulating cytotoxic activity. The introduction of an electron-donating amino group appears to enhance activity, whereas the complete removal of the methoxy group in the 6-demethoxyacronycine series still allows for potent derivatives, indicating that while the substitution pattern on the aromatic ring is important, the presence of the methoxy group itself may not be an absolute requirement for activity.
The following table summarizes the cytotoxic activity of some acronycine derivatives with modifications on the aromatic ring against L1210 leukemia cells.
| Compound | Modification | IC50 (µM) against L1210 cells |
| Acronycine | - | Not specified in the provided context |
| 11-Aminoacronycine | Addition of an amino group at position 11 | More potent than Acronycine |
| 6-Demethoxyacronycine | Removal of the methoxy group at position 6 | Not specified in the provided context |
| 11-Amino-6-demethoxyacronycine | Removal of methoxy group and addition of an amino group | More potent than 6-Demethoxyacronycine |
Influence of Stereochemistry on Functional Profiles
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of the acronycine series, the stereochemistry at the 1 and 2 positions of the dihydropyran ring has been investigated.
A study involving the chiral dihydroxylation of acronycine led to the synthesis of both (1R,2R)-1,2-dihydroxy-1,2-dihydroacronycine and (1S,2S)-1,2-dihydroxy-1,2-dihydroacronycine. Subsequent acetylation of these enantiomers yielded the corresponding (1R,2R)- and (1S,2S)-1,2-diacetoxy-1,2-dihydroacronycine. When tested for their cytotoxic activity against L-1210 cells in vitro, no significant difference was observed between these two enantiomers and the racemic cis-1,2-diacetoxy-1,2-dihydroacronycine. This suggests that for this particular derivative, the specific stereochemical configuration at the 1 and 2 positions may not be a critical determinant of its cytotoxic potency against this cell line.
The following table presents the cytotoxic activity of the stereoisomers of 1,2-diacetoxy-1,2-dihydroacronycine against L-1210 cells.
| Compound | Stereochemistry | Cytotoxicity against L-1210 cells |
| (1R,2R)-1,2-Diacetoxy-1,2-dihydroacronycine | 1R, 2R | No significant difference from racemic mixture |
| (1S,2S)-1,2-Diacetoxy-1,2-dihydroacronycine | 1S, 2S | No significant difference from racemic mixture |
| Racemic cis-1,2-diacetoxy-1,2-dihydroacronycine | Racemic | Highly active |
SAR of Oligomeric and Derivatized Forms of this compound
The exploration of dimeric and other derivatized forms of acronycine has opened new avenues for enhancing its therapeutic potential. Research into the synthesis and cytotoxic activity of dimeric analogs of acronycine has revealed that the length of the linker connecting the two monomeric units is a critical factor influencing their biological activity.
In a study on dimeric analogs in the benzo[b]pyrano[3,2-h]acridin-7-one series, it was found that the length of the alkyl ether linkage between the two benzopyranoacridone units had a dramatic influence on cytotoxic activity. Compounds with an optimal linker length exhibited greater potency than both acronycine and the monomeric benzo[b]acronycine in inhibiting the proliferation of L1210 cells.
Furthermore, various derivatives of 1,2-dihydroacronycine have been synthesized and evaluated for their cytotoxic effects. Modifications at the pyran ring, such as the introduction of nitro and amino groups, have yielded compounds with significantly altered activity. For example, 2-nitroacronycine was found to be 300-fold more potent than acronycine against L1210 cells, while 2-oxo-1,2-dihydroacronycine oxime was 10-fold more potent. Subsequent reduction of the nitro group to an amino group and further derivatization to amides also produced active compounds.
The table below summarizes the cytotoxic activity of selected derivatized and dimeric forms of acronycine analogs.
| Compound | Type | IC50 against L1210 cells |
| 2-Nitroacronycine | Derivatized | 300-fold more potent than Acronycine |
| 2-Oxo-1,2-dihydroacronycine oxime | Derivatized | 10-fold more potent than Acronycine |
| Dimeric acronycine analog (n=5 linker) | Dimeric | Highly active |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules and predicting their reactivity. For acridine (B1665455) derivatives, the parent structures of 1,2-Dihydronoracronycine, these calculations can reveal key electronic properties.
Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In acridine, the π orbitals are well-defined on the aromatic rings, indicating that charge transfer within the molecule is a significant aspect of its electronic behavior. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other molecules, such as biological targets or reagents. For the acridine core, MEP analysis has shown well-distributed negative charges in the center of the molecule, indicating an electron-rich region. nih.gov This information is vital for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in biological systems.
Quantum chemical calculations also allow for the determination of various reactivity descriptors. These parameters, derived from the electronic structure, provide a quantitative measure of a molecule's reactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |
| Ionization Potential (I) | -EHOMO | 6.2 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV |
| Chemical Softness (S) | 1 / (2η) | 0.227 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 3.64 eV |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations. Actual values would require specific DFT calculations on this compound.
Molecular Dynamics Simulations of Compound Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.
For a molecule like this compound, MD simulations can be employed to understand its behavior in aqueous solution. This is particularly important for assessing its solubility and how it might interact with biological targets in a physiological environment. The simulation would track the trajectory of each atom in the system, governed by a force field that describes the interatomic forces.
Key insights that can be gained from MD simulations include:
Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.
Solvation Effects: Understanding how the molecule interacts with water molecules and the structure of the surrounding solvent shell.
Binding Dynamics: When simulated with a biological target, such as DNA or a protein, MD can reveal the specific interactions that stabilize the complex, the flexibility of both the ligand and the target upon binding, and the energetic contributions of different types of interactions.
The results of an MD simulation are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the simulation, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize the structure of the surrounding solvent.
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Analysis Type | Parameter | Hypothetical Finding |
| System Stability | RMSD of the compound over 100 ns | Reaches a stable plateau around 0.2 nm, indicating equilibration. |
| Molecular Flexibility | RMSF of different molecular regions | The dihydropyran ring may show higher flexibility compared to the rigid acridone (B373769) core. |
| Solvent Interaction | Radial Distribution Function of water around polar groups | Sharp peaks indicating strong hydrogen bonding between the carbonyl and N-H groups with water. |
Note: This table presents illustrative findings from a hypothetical MD simulation to demonstrate the type of information that can be obtained.
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, this approach can be used to study its synthesis, degradation, or its reactions with biological molecules.
By mapping the potential energy surface of a reaction, computational methods can determine the lowest energy pathway from reactants to products. A key aspect of this is the location of transition states, which are the energy maxima along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's kinetics and mechanism.
For instance, if this compound were to undergo an oxidation reaction at the dihydropyran ring, computational methods could be used to:
Propose a plausible reaction mechanism, including all elementary steps.
Calculate the geometries and energies of all reactants, intermediates, transition states, and products.
Determine the activation energy for each step, which is related to the reaction rate.
Analyze the electronic structure of the transition state to understand the key factors that stabilize it.
Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products.
Table 3: Example of Calculated Energetics for a Hypothetical Reaction Step of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials of the reaction step. |
| Transition State | +25.3 | The highest energy point along the reaction coordinate for this step. |
| Intermediate | -5.7 | A stable species formed after the first transition state. |
| Products | -15.2 | The final products of the reaction step. |
Note: The energy values are for illustrative purposes to show how computational analysis can quantify the energetic profile of a reaction mechanism.
Biosynthetic Pathways
Precursor Incorporation and Enzymatic Transformations in Acridone (B373769) Alkaloid Biosynthesis
The fundamental structure of acridone alkaloids is derived from two primary precursors: anthranilate and malonyl-CoA. researchgate.net The biosynthesis is initiated through the shikimate pathway, which provides anthranilate. researchgate.net A key initial step involves the methylation of anthranilate to yield N-methylanthranilate, a reaction catalyzed by the enzyme anthranilate N-methyltransferase. researchgate.net
Following this, N-methylanthraniloyl-CoA is formed, which then undergoes condensation with three molecules of malonyl-CoA. This crucial step is catalyzed by the enzyme acridone synthase, a type III polyketide synthase, to form the characteristic tricyclic acridone scaffold. researchgate.net This core structure then undergoes a series of enzymatic modifications, including hydroxylations, methylations, and prenylations, to give rise to the vast diversity of naturally occurring acridone alkaloids. nih.govresearchgate.net
| Precursor | Originating Pathway | Key Enzyme(s) | Resulting Intermediate/Core |
| Anthranilate | Shikimate Pathway | Anthranilate N-methyltransferase | N-methylanthranilate |
| Malonyl-CoA | Fatty Acid Biosynthesis | Acridone Synthase | Acridone Scaffold |
Postulated Biosynthetic Relationships between Acronycine, Noracronycine (B83189), and 1,2-Dihydronoracronycine
Acronycine and its demethylated analog, noracronycine, are significant pyranoacridone alkaloids that are considered to be key precursors to this compound. The biosynthesis of the pyran ring fused to the acridone core is a critical sequence of events. It is proposed that a prenyl group is attached to the acridone scaffold, which then undergoes cyclization to form the pyran ring system characteristic of acronycine and noracronycine.
The direct biosynthetic precursor to this compound is logically postulated to be noracronycine. The conversion would involve the enzymatic reduction of the double bond at the 1,2-position of the pyran ring. This type of reduction is a common transformation in secondary metabolite biosynthesis, often catalyzed by NADPH-dependent reductases.
While direct enzymatic evidence for this specific reduction is not yet available, the natural co-occurrence of related compounds lends support to this hypothesis. For instance, the isolation of (+)-cis-1,2-dihydroxy-1,2-dihydroacronycine and (-)-trans-1,2-dihydroxy-1,2-dihydroacronycine from Medicosma subsessilis suggests that the 1,2-double bond of the pyran ring is a site for enzymatic modification. It is plausible that a dihydroxylated intermediate could be dehydrated and subsequently reduced, or that a direct reduction of the double bond occurs.
Postulated Biosynthetic Sequence:
Prenylation: An acridone precursor is prenylated.
Cyclization: The prenyl group undergoes cyclization to form the pyran ring, yielding noracronycine (or acronycine, which can be demethylated to noracronycine).
Reduction: The 1,2-double bond of noracronycine is enzymatically reduced to form this compound.
Genetic and Enzymatic Basis of (where applicable to related compounds)
The genes and enzymes responsible for the initial steps of acridone alkaloid biosynthesis have been identified and characterized in several plant species. Genes encoding anthranilate N-methyltransferase and acridone synthase have been cloned and their functions confirmed. researchgate.net
With respect to the later, more specific steps in pyranoacridone biosynthesis, the genetic and enzymatic details are less clear. The enzymes responsible for the prenylation of the acridone core and the subsequent cyclization to form the pyran ring are yet to be definitively identified.
Furthermore, the specific reductase that would catalyze the formation of this compound from noracronycine has not been isolated or characterized. However, the vast enzymatic toolbox of plants, particularly the prevalence of oxidoreductases in modifying alkaloid structures, strongly suggests the existence of such an enzyme. nih.gov The identification of the biosynthetic gene cluster for pyranoacridone alkaloids would be a significant step towards elucidating the complete pathway and identifying the genes responsible for these final tailoring steps. The clustering of biosynthetic genes for secondary metabolites is a known phenomenon in plants, which facilitates the co-regulation and inheritance of entire metabolic pathways. nih.govresearchgate.net Future genomic and transcriptomic studies on acridone-producing plants are likely to uncover the genetic basis for the formation of this compound.
Q & A
Basic: What are the established synthetic routes for 1,2-Dihydronoracronycine, and how can researchers optimize yield and purity?
To synthesize this compound, researchers typically employ alkaloid extraction from natural sources (e.g., Citrus species) or semi-synthetic modification of precursor molecules like acronycine. Key steps include cyclization, reduction, and purification via column chromatography. Yield optimization requires rigorous control of reaction conditions (temperature, solvent polarity, and catalyst selection). Purity can be assessed using HPLC-MS and NMR spectroscopy, with iterative adjustments to solvent systems (e.g., gradient elution) to resolve co-eluting impurities .
Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Characterization involves a multi-technique approach:
- UV-Vis Spectroscopy : Identifies conjugated systems (e.g., aromatic rings) via λmax at ~260–280 nm.
- NMR (1H/13C) : Resolves stereochemistry and substituent positions; look for characteristic shifts (e.g., methyl groups at δ 1.2–1.5 ppm).
- HPLC-MS : Confirms molecular weight (MW: ~315 g/mol) and purity (>95% by area under the curve).
Cross-validation with X-ray crystallography is recommended for absolute configuration determination .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cancer cell lines?
Contradictory cytotoxicity data often arise from variability in experimental design:
- Cell Line Heterogeneity : Use standardized cell lines (e.g., NCI-60 panel) and validate culture conditions (e.g., hypoxia vs. normoxia).
- Dose-Response Consistency : Apply IC50 calculations with ≥3 biological replicates and nonlinear regression models.
- Mechanistic Context : Pair cytotoxicity assays with omics (e.g., RNA-seq) to identify pathway-specific effects. Meta-analyses of existing datasets can isolate confounding factors (e.g., solvent carriers like DMSO affecting bioavailability) .
Advanced: What experimental frameworks are suitable for investigating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?
A PK-PD study should integrate:
- In Vivo Models : Rodent studies with timed blood/tissue sampling to measure absorption, distribution, and clearance (LC-MS/MS quantification).
- Dose Escalation : Use a Hill equation model to correlate plasma concentration with efficacy endpoints (e.g., tumor volume reduction).
- CYP450 Inhibition Assays : Identify metabolic stability and drug-drug interaction risks.
Adhere to NIH guidelines for preclinical reporting, including blinding and randomization to minimize bias .
Basic: What known biological targets or pathways are associated with this compound’s activity?
Current evidence suggests interaction with topoisomerase II and NF-κB signaling pathways. In vitro assays (e.g., electrophoretic mobility shift assays) can validate DNA-binding inhibition, while siRNA knockdown studies confirm pathway dependency. Cross-reference with structural analogs (e.g., acronycine) to infer shared mechanisms .
Advanced: How can researchers design experiments to differentiate this compound’s direct vs. indirect mechanisms of action?
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to capture target proteins.
- CRISPR-Cas9 Screens : Identify gene knockouts that attenuate cytotoxicity, pinpointing essential pathways.
- Time-Resolved Imaging : Track intracellular localization via fluorescence tagging (e.g., confocal microscopy).
Triangulate results with computational docking (e.g., AutoDock Vina) to predict binding affinities .
Basic: What are the stability challenges for this compound in aqueous solutions, and how can they be mitigated?
The compound degrades under acidic/oxidative conditions. Stability studies (HPLC monitoring) recommend:
- Buffered Solutions : Use pH 7.4 phosphate buffer to prevent hydrolysis.
- Antioxidants : Add 0.1% ascorbic acid to slow oxidation.
- Lyophilization : Store as a lyophilized powder at –80°C to extend shelf life .
Advanced: What strategies can address discrepancies between in vitro and in vivo efficacy data for this compound?
- Bioavailability Optimization : Use nanoformulations (e.g., liposomes) to enhance solubility and tissue penetration.
- Pharmacogenomic Profiling : Correlate efficacy with genetic markers (e.g., ABC transporter polymorphisms) in PDX models.
- Toxicokinetic Modeling : Integrate organ-specific toxicity data to refine dosing schedules .
Basic: How should researchers validate the purity of this compound batches before biological testing?
- HPLC-DAD/ELSD : Ensure >95% purity with orthogonal methods (e.g., diode array vs. evaporative light scattering detection).
- Residual Solvent Analysis : Use GC-MS to verify compliance with ICH Q3C guidelines.
- Counterion Verification : For salts (e.g., hydrochloride), conduct elemental analysis .
Advanced: What computational methods are effective for predicting this compound’s off-target effects and toxicity?
- QSAR Modeling : Train models on structural analogs to predict hepatotoxicity.
- Molecular Dynamics Simulations : Assess binding to cytochrome P450 isoforms.
- AdmetSAR : Screen for potential hERG channel inhibition. Validate predictions with high-content screening (HCS) in zebrafish models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
